molecular formula C12H9BClFO B14180196 (4-Chlorophenyl)(4-fluorophenyl)borinic acid CAS No. 872495-48-2

(4-Chlorophenyl)(4-fluorophenyl)borinic acid

Cat. No.: B14180196
CAS No.: 872495-48-2
M. Wt: 234.46 g/mol
InChI Key: FEPXYFJQUVSRGQ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-fluorophenyl)borinic acid is an organoboron compound that features both a chlorine and a fluorine substituent on the phenyl rings attached to the boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-fluorophenyl)borinic acid typically involves the reaction of 4-chlorophenylboronic acid with 4-fluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the borinic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-fluorophenyl)borinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)(4-fluorophenyl)borinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-fluorophenyl)borinic acid in coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the phenyl groups to form a new carbon-carbon bond. The molecular targets include the palladium catalyst and the boron atom, which undergoes transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Trifluoromethylphenylboronic acid

Uniqueness

(4-Chlorophenyl)(4-fluorophenyl)borinic acid is unique due to the presence of both chlorine and fluorine substituents, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct electronic and steric effects compared to other boronic acids .

Properties

CAS No.

872495-48-2

Molecular Formula

C12H9BClFO

Molecular Weight

234.46 g/mol

IUPAC Name

(4-chlorophenyl)-(4-fluorophenyl)borinic acid

InChI

InChI=1S/C12H9BClFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,16H

InChI Key

FEPXYFJQUVSRGQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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